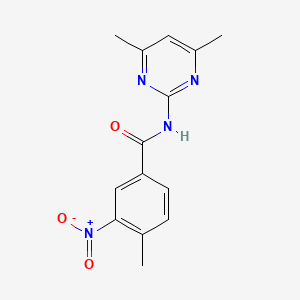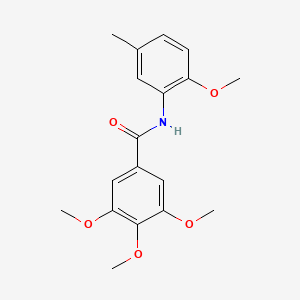![molecular formula C14H18ClNOS B5765693 2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide, also known as CB-13, is a synthetic cannabinoid compound that has been used in scientific research to investigate its potential as a therapeutic agent. CB-13 is a member of the JWH family of synthetic cannabinoids, which were developed as analogs of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Mecanismo De Acción
2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide acts as a partial agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 activation has been shown to modulate pain perception, inflammation, and mood, among other physiological processes. 2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide has also been shown to have some affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, inflammation, and mood. It has also been shown to affect the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide as a research tool is its potency and selectivity for the CB1 receptor, which allows for precise modulation of this target. However, its use in laboratory experiments is limited by its relatively short half-life and the potential for off-target effects at higher doses.
Direcciones Futuras
There are several potential future directions for research on 2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide. One area of interest is the development of more selective CB1 agonists with improved pharmacokinetic properties. Another potential direction is the investigation of 2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide as a treatment for substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to better understand the potential therapeutic effects of 2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide in a variety of conditions, including pain, inflammation, and neurological disorders.
Métodos De Síntesis
2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide can be synthesized by reacting 2-chlorobenzyl chloride with cyclopentylamine, followed by acetylation with acetic anhydride. The resulting compound is then thioesterified with thioacetic acid to produce 2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide.
Aplicaciones Científicas De Investigación
2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide has been studied for its potential therapeutic effects in a variety of conditions, including pain, inflammation, and neurological disorders. It has been shown to have analgesic properties in animal models of neuropathic pain, and to reduce inflammation in models of arthritis and colitis. 2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide has also been investigated for its potential as a treatment for anxiety and depression, and has been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNOS/c15-13-8-4-1-5-11(13)9-18-10-14(17)16-12-6-2-3-7-12/h1,4-5,8,12H,2-3,6-7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFSADFBIGPGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chlorobenzyl)sulfanyl]-N-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)

![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)
![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)